molecular formula C14H16FN3O4 B2512051 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-5-fluoronicotinamide CAS No. 2034538-84-4

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-5-fluoronicotinamide

Cat. No. B2512051
CAS RN: 2034538-84-4
M. Wt: 309.297
InChI Key: RWDMAAJKOFRFGK-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-5-fluoronicotinamide, also known as FK866 or APO866, is a potent inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an important coenzyme involved in many cellular processes. FK866 has been shown to have potential therapeutic applications in cancer and inflammatory diseases.

Scientific Research Applications

Anticonvulsant Activity

This compound has shown potent anticonvulsant properties . It has demonstrated broad-spectrum activity in widely accepted animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice . The most potent anticonvulsant activity and favorable safety profile was demonstrated for a specific compound in this group .

Antinociceptive Activity

Anticonvulsant drugs often show activity in pain models, and this compound was also proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .

Inhibition of Calcium Currents

Studies have shown that the most plausible mechanism of action of this compound involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .

Metabolic Stability

This compound revealed high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . This suggests that it has promising drug-like properties.

Antibacterial Activity

A new series of hybrid compounds with pyrrolidine-2,5-dione and thiophene rings in the structure were synthesized and evaluated for antibacterial activity . Some of these compounds showed strong antibacterial properties .

Antitubercular Activity

Some of the synthesized compounds also showed strong antitubercular properties .

Inhibition of Enoyl ACP Reductase and DHFR Enzymes

The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes . These enzymes are important targets for antimicrobial drugs.

Molecular Docking Studies

In order to determine the potential mode of action of the synthesized compounds, a molecular docking investigation was conducted . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

These applications make this compound an interesting candidate for further preclinical development .

properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-5-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O4/c15-11-7-10(8-16-9-11)14(21)17-3-5-22-6-4-18-12(19)1-2-13(18)20/h7-9H,1-6H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDMAAJKOFRFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-5-fluoronicotinamide

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